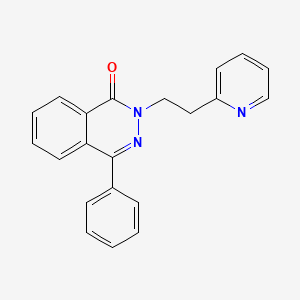
4-phenyl-2-(2-pyridin-2-ylethyl)phthalazin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 4-phenyl-2-(2-pyridin-2-ylethyl)phthalazin-1(2H)-one and related compounds often involves multi-step synthetic routes incorporating various chemical reactions. One approach might involve the condensation of suitable precursors like hydrazines with phthalic anhydrides or similar carbonyl compounds, followed by further functionalization of the resultant phthalazinone core. For instance, the synthesis of related phthalazinone derivatives has been demonstrated through the reaction of 1-(biphenyl-4-carbonyl)benzoic acid with hydrazine hydrate in boiling dry benzene to yield 4-biphenyl-4-yl-(2H)-phthalazin-1-one derivatives (Abubshait et al., 2011).
Molecular Structure Analysis
The molecular structure of phthalazinone derivatives, including 4-phenyl-2-(2-pyridin-2-ylethyl)phthalazin-1(2H)-one, is characterized by the phthalazinone core, which is a bicyclic system composed of a benzene ring fused to a pyrazine ring. Structural characterization is typically achieved using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. The molecular structure, including the arrangement of functional groups and overall geometry, plays a crucial role in the chemical reactivity and physical properties of these compounds. For example, a study on similar compounds elucidated their structure using X-ray diffraction and DFT calculations to confirm the presence of characteristic functional groups and bond formations (Özdemir et al., 2015).
Chemical Reactions and Properties
Phthalazinone derivatives are versatile scaffolds in organic synthesis and can undergo various chemical reactions. These compounds can participate in nucleophilic substitution reactions, condensation reactions with carbonyl compounds, and cycloaddition reactions, among others. The reactivity can be influenced by substituents on the phthalazinone core and the presence of electron-withdrawing or electron-donating groups. For example, reactions involving the condensation of phthalazinones with secondary amines and formaldehyde yield corresponding N-Mannich bases, showcasing the versatility of phthalazinone derivatives in forming new chemical bonds and structures (Mustafa et al., 1964).
Physical Properties Analysis
The physical properties of phthalazinone derivatives, such as melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments and potential applications. These properties are influenced by the molecular structure, including the nature and position of substituents. For instance, the crystal structures and packing of similar compounds were studied to understand their crystallization behavior and solid-state properties (Tawfiq et al., 2014).
Chemical Properties Analysis
The chemical properties of phthalazinone derivatives, such as acidity, basicity, reactivity towards various reagents, and stability under different conditions, are shaped by their molecular structure. Studies on related compounds, like the synthesis and reaction behavior of 1-(phthalazin-1(2H)-one)[(pyridin-2-yl)ethylidene]hydrazone, provide insight into the reactivity patterns and potential chemical transformations of phthalazinone derivatives (Yong et al., 2016).
科学的研究の応用
Antioxidant, Antitumor, and Antimicrobial Activities
Researchers have explored the synthesis of new derivatives through reactions that yield compounds with significant antioxidant, antitumor, and antimicrobial activities. For instance, the chemical behavior of related enaminones toward active methylene reagents has led to the creation of derivatives demonstrating high activity against certain cancer cell lines and microbial strains (El‐Borai et al., 2013).
Synthesis and Biological Action
The synthesis of derivatives and their biological actions, including antibacterial activities, have been a subject of study. These investigations offer a pathway to developing compounds with specific therapeutic effects (Pitucha et al., 2005).
Chemoselective Synthesis Techniques
Chemoselective synthesis techniques have been employed to produce derivatives with potential antiplatelet agents. These studies focus on optimizing the synthetic processes for better yields and properties of the compounds (Coelho et al., 2004).
Drug Delivery Applications
There is a significant interest in the application of these compounds in drug delivery systems. The encapsulation of lipophilic pyrenyl derivatives in water-soluble metalla-cages for targeted drug delivery showcases the potential of these compounds in medicinal chemistry (Mattsson et al., 2010).
Materials Science Applications
In materials science, derivatives have been synthesized for use in high-temperature proton exchange membrane fuel cells (PEMFCs), demonstrating their versatility beyond biomedical applications. These materials exhibit excellent thermal stability, solubility, and electrical conductivity, making them suitable for advanced technological applications (Li et al., 2012).
Novel Synthesis Methods
Innovative synthesis methods have been developed for creating derivatives with enhanced properties. These methods aim at improving the efficiency and applicability of these compounds in various fields (Bartos et al., 2019).
特性
IUPAC Name |
4-phenyl-2-(2-pyridin-2-ylethyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c25-21-19-12-5-4-11-18(19)20(16-8-2-1-3-9-16)23-24(21)15-13-17-10-6-7-14-22-17/h1-12,14H,13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTDIWPBWACYEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1(2H)-Phthalazinone, 4-phenyl-2-[2-(2-pyridinyl)ethyl]- | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rel-(3aS,6aS)-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5579351.png)
![2-amino-4-(5-ethyl-2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5579359.png)


![N,N-dimethyl-N'-{[(5-phenyl-2-pyrimidinyl)amino]carbonyl}-1,2-benzenedisulfonamide](/img/structure/B5579376.png)
![N'-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-4-chlorobenzenesulfonohydrazide](/img/structure/B5579395.png)
![6-{[(4aS*,7aR*)-4-ethyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5579401.png)

![4-[(2-chlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5579406.png)

![5-(2-chlorophenyl)-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-furamide](/img/structure/B5579419.png)
![(4aS*,7aR*)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5579437.png)
![N,5-dimethyl-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5579440.png)